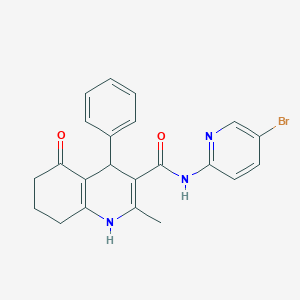![molecular formula C24H18N2OS B304306 (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone, also known as CP-544326, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including c-Jun N-terminal kinase (JNK) and glycogen synthase kinase-3β (GSK-3β). These enzymes play important roles in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone may modulate these cellular processes and contribute to its therapeutic effects.
Biochemical and Physiological Effects
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to have several biochemical and physiological effects in animal models. In cancer research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to inhibit the growth of tumors and induce apoptosis in cancer cells. In neurological research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In inflammation research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to reduce the production of inflammatory cytokines and alleviate joint inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone is its potential as a therapeutic agent for various diseases. Its inhibitory effects on JNK and GSK-3β make it a promising candidate for the treatment of cancer, neurological disorders, and inflammation. Another advantage of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone is its relatively simple synthesis method, which allows for large-scale production. However, one limitation of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of more specific and effective therapeutic agents. Another direction is to study the pharmacokinetics and toxicity of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone in animal models and humans. This information is important for the development of safe and effective drugs. Finally, future studies may explore the potential of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone as a diagnostic tool for various diseases.
Métodos De Síntesis
The synthesis of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone involves several steps, including the reaction of 2-bromo-9H-fluorene with 2-mercaptocyclopent-1-en-1-one to form 2-(2-mercaptocyclopent-1-en-1-yl)-9H-fluorene. This intermediate is then reacted with 2-bromo-5-chloropyridine in the presence of a palladium catalyst to form (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone. The overall yield of this synthesis method is approximately 10%.
Aplicaciones Científicas De Investigación
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to inhibit the growth of human breast cancer cells and induce apoptosis in human prostate cancer cells. In neurological research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease. In inflammation research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to reduce the production of inflammatory cytokines in animal models of arthritis.
Propiedades
Nombre del producto |
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone |
|---|---|
Fórmula molecular |
C24H18N2OS |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C24H18N2OS/c25-21-19-12-14-5-3-7-20(14)26-24(19)28-23(21)22(27)15-8-9-18-16(11-15)10-13-4-1-2-6-17(13)18/h1-2,4,6,8-9,11-12H,3,5,7,10,25H2 |
Clave InChI |
VTWKOVOBHXTZLE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5)N |
SMILES canónico |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)